1-(3-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone
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Overview
Description
1-(3-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C20H23NO6S2 and its molecular weight is 437.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Potential
1-(3-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is involved in the synthesis of novel compounds with potential anticancer activity. Research conducted by Bashandy et al. (2011) highlights the creation of sulfones that contain biologically active hydrazides, hydrazonoyl cyanide, 1,2-dihydropyridines, chromene, and benzochromene moieties. These compounds were tested in vitro for their anticancer activity against the breast cancer cell line MCF7, indicating a potential route for developing new anticancer agents.
Antibacterial Applications
The compound serves as a precursor in the synthesis of derivatives with antibacterial properties. For example, research by Merugu et al. (2010) describes the microwave-assisted synthesis of novel pyrimidin-2-amine derivatives from 1-(4-(piperidin-1-yl)phenyl)ethanone. These compounds exhibited significant antibacterial activity, demonstrating the compound's role in creating new antimicrobial agents.
Electrosynthesis and Electrochemical Studies
The compound also plays a role in electrochemical studies and electrosynthesis. Research by Nematollahi and Amani (2011) explored the electrochemical oxidation of related compounds to synthesize new phenylpiperazine derivatives. This study provides insights into developing environmentally friendly methods for synthesizing pharmacologically relevant structures.
Chemical Structure and Properties Analysis
The structural and chemical properties of derivatives of this compound have been studied to understand their potential applications further. For instance, Shruthi et al. (2019) synthesized a novel heterocyclic compound from a derivative, examining its optical and thermal properties for potential material science applications.
Mechanism of Action
Target of Action
Similar compounds have been found to targetCRAC (Ca 2+ release-activated Ca 2+ channel) and have shown antiviral activities against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) .
Mode of Action
Similar compounds have been found to inhibitthapsigargin-induced SOCE in Jurkat cells
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affectcalcium signaling pathways (due to its potential interaction with CRAC channels) and viral replication pathways (due to its potential antiviral activity) .
Pharmacokinetics
Similar compounds have been noted for theirreliable pharmacokinetic properties , suggesting that this compound may also have favorable ADME properties that contribute to its bioavailability.
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound may lead tochanges in cellular calcium levels (due to potential inhibition of CRAC channels) and inhibition of viral replication (due to potential antiviral activity) .
Properties
IUPAC Name |
1-[3-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6S2/c1-15(22)16-4-3-5-20(14-16)29(25,26)21-12-10-19(11-13-21)28(23,24)18-8-6-17(27-2)7-9-18/h3-9,14,19H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWVLQDBNMQGBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.